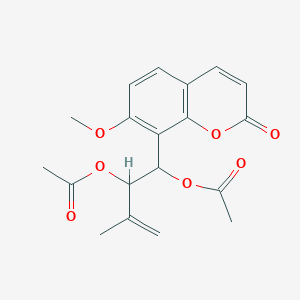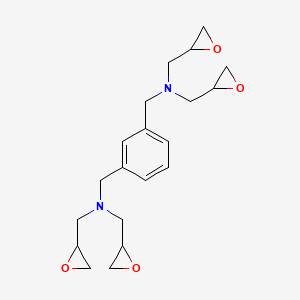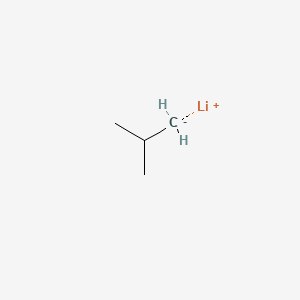
异丁基锂
描述
Isobutyllithium, also known as lithium 2-methyl-1-propanide, is an organolithium compound with the chemical formula (CH₃)₂CHCH₂Li. It is a highly reactive compound commonly used in organic synthesis as a strong base and nucleophile. Isobutyllithium is typically available as a solution in hydrocarbon solvents such as heptane.
科学研究应用
Isobutyllithium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to create complex organic molecules through nucleophilic addition and substitution reactions.
Polymerization: Acts as an initiator in the polymerization of dienes to produce synthetic rubber.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Materials Science: Employed in the preparation of advanced materials and nanomaterials.
作用机制
Target of Action
Isobutyllithium is an organolithium compound . It is a strong base and has a high reactivity towards many organometallic compounds . It is primarily used as a reagent in organic synthesis .
Mode of Action
Isobutyllithium, as a strong base, can deprotonate a wide range of acidic compounds, including alcohols, phenols, and carboxylic acids . This deprotonation results in the formation of a lithium alkoxide, which can then participate in further reactions .
Result of Action
The primary result of isobutyllithium’s action is the formation of new organolithium compounds through deprotonation . These compounds can then be used as intermediates in the synthesis of a wide range of organic compounds .
Action Environment
Isobutyllithium is sensitive to air and moisture . It must be handled under an inert atmosphere (such as argon) and stored at low temperatures . Its reactivity can be influenced by the solvent used, the temperature, and the presence of other reagents .
生化分析
Biochemical Properties
Isobutyllithium plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, isobutyllithium can act as a nucleophile, attacking electrophilic centers in biomolecules, leading to the formation of new chemical bonds. This interaction is crucial in synthetic organic chemistry, where isobutyllithium is used to create complex molecules .
Cellular Effects
Isobutyllithium affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, isobutyllithium can disrupt the normal function of cell membranes by interacting with phospholipids, leading to changes in membrane permeability and fluidity. This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of isobutyllithium involves its interaction with biomolecules at the molecular level. Isobutyllithium can bind to specific sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression and alterations in cellular processes. For example, isobutyllithium can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyllithium can change over time. The stability and degradation of isobutyllithium are influenced by factors such as temperature and exposure to air. Over time, isobutyllithium can degrade, leading to a decrease in its effectiveness. Long-term exposure to isobutyllithium can also result in changes in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of isobutyllithium vary with different dosages in animal models. At low doses, isobutyllithium may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, such as cell death or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
Isobutyllithium is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, isobutyllithium can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production within cells .
Transport and Distribution
Within cells and tissues, isobutyllithium is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of isobutyllithium within specific cellular compartments. For instance, isobutyllithium may bind to proteins that facilitate its transport across cell membranes, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of isobutyllithium is crucial for its activity and function. Isobutyllithium can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Isobutyllithium can be synthesized through the reaction of isobutyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+(CH₃)₂CHCH₂Cl→(CH₃)₂CHCH₂Li+LiCl
Industrial Production Methods: In industrial settings, isobutyllithium is produced in large quantities using similar methods but with more controlled conditions to ensure safety and efficiency. The reaction is often conducted in a continuous flow reactor to manage the exothermic nature of the reaction and to maintain a consistent product quality.
化学反应分析
Types of Reactions: Isobutyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base to deprotonate weak acids.
Metalation: It can replace hydrogen atoms in hydrocarbons to form new organolithium compounds.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.
Major Products:
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Organolithium Compounds: Formed from metalation reactions.
相似化合物的比较
Isobutyllithium is similar to other organolithium compounds such as n-butyllithium, sec-butyllithium, and tert-butyllithium. it has unique properties that make it suitable for specific applications:
n-Butyllithium: Commonly used as a strong base and nucleophile, but less sterically hindered than isobutyllithium.
sec-Butyllithium: Similar reactivity but with different steric properties.
tert-Butyllithium: More sterically hindered, making it less reactive in certain nucleophilic addition reactions.
Isobutyllithium’s unique combination of reactivity and steric properties makes it a valuable reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
lithium;2-methanidylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVEWRRAVASGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370563 | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-36-5 | |
| Record name | (2-Methylpropyl)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)lithium; isobutyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 920-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond polymerization, what other reactions is Isobutyllithium involved in?
A2: Isobutyllithium plays a crucial role in nucleophilic substitution reactions. For instance, it reacts with 2-cyano-1,3,2-diazaborole derivatives [, ]. Depending on the stoichiometry, Isobutyllithium can either substitute the cyano group directly or participate in a more complex coupling reaction, ultimately forming a novel diazaborolidine derivative [, ]. This highlights the versatility of Isobutyllithium in constructing diverse molecular architectures.
Q2: What insights do we have into the aggregation behavior of Isobutyllithium?
A3: Photoelectron spectroscopy studies reveal that Isobutyllithium exists as a mixture of tetrameric and hexameric clusters in the gas phase []. This contrasts with tert-butyllithium, which forms solely tetramers due to the greater steric bulk of the tert-butyl group []. This understanding of Isobutyllithium's aggregation states is crucial for predicting its reactivity and behavior in different reaction environments.
Q3: Are there analytical techniques capable of characterizing Isobutyllithium and its reactions?
A4: The characterization of Isobutyllithium and its reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, and ¹³C NMR, provides crucial structural information [, , ]. Additionally, Infrared (IR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds [, , ]. For example, X-ray diffraction analysis provided confirmation of the molecular structures for several synthesized 2,3-dihydro-1H-1,3,2-diazaborole derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


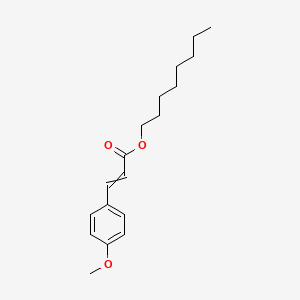
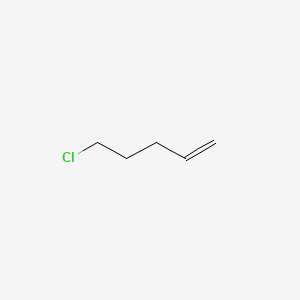
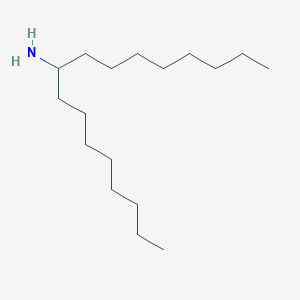
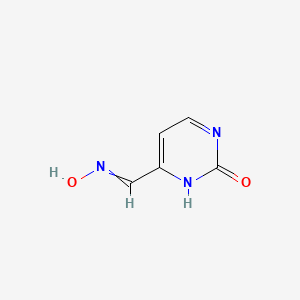
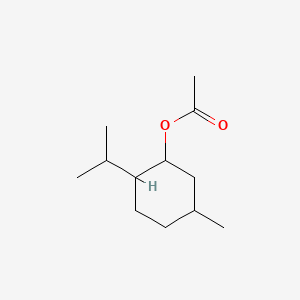
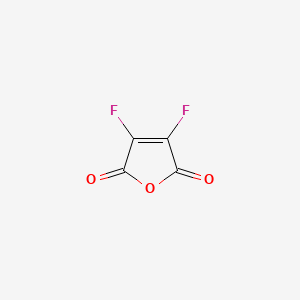
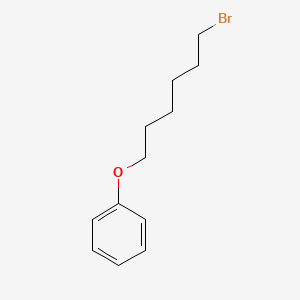
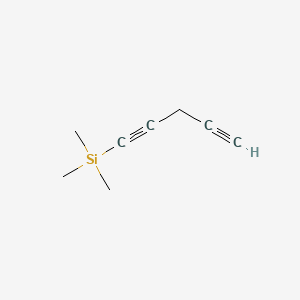
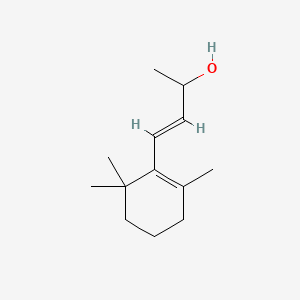
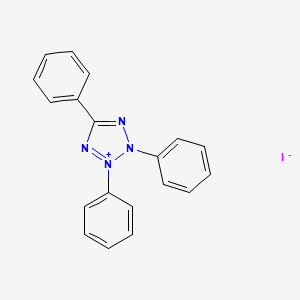
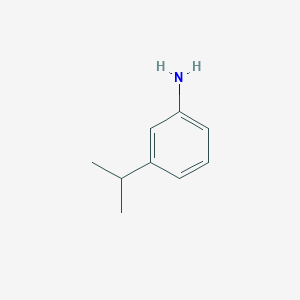
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
